1H-Purine, 6-[(3-methoxyphenyl)thio]-
Description
Properties
CAS No. |
646510-06-7 |
|---|---|
Molecular Formula |
C12H10N4OS |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4OS/c1-17-8-3-2-4-9(5-8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
HSRDWSVSYZBPAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Reaction with Arylthiol
A common method for synthesizing 1H-Purine, 6-[(3-methoxyphenyl)thio]- involves the reaction of 2-amino-6-chloropurine with 3-methoxybenzenethiol. The process typically follows these steps:
Step 1: Dissolve 2-amino-6-chloropurine in an organic solvent such as methanol.
Step 2: Add triethylamine as a base to facilitate the reaction.
Step 3: Gradually introduce 3-methoxybenzenethiol to the reaction mixture while stirring at room temperature for several hours.
Step 4: After completion, isolate the product by filtration and purify it through recrystallization.
This method has been reported to yield high purity and good yields (approximately 90%) of the desired compound.
Alternative Methods
Other methods have also been explored for synthesizing similar purine derivatives:
Oxidative Thiolation: This method involves oxidative thiolation of intermediate compounds with thiophenols, which has been shown to yield various thio-containing purines.
Use of Alkoxide Bases: The incorporation of alkoxide bases such as sodium methoxide during the reaction can enhance yields and facilitate purification processes.
Summary of Reaction Conditions
| Step | Reagent/Condition | Description |
|---|---|---|
| 1 | Solvent | Methanol or ethanol used as solvent |
| 2 | Base | Triethylamine or sodium methoxide |
| 3 | Temperature | Room temperature or slightly elevated (25-30°C) |
| 4 | Yield | Approximately 90% purity reported |
Recent studies have highlighted the importance of optimizing reaction conditions to improve yields and reduce by-products. For instance, varying the concentration of reactants and adjusting temperatures can significantly influence the efficiency of the synthesis.
Yield Optimization
Research indicates that using a higher concentration of arylthiol can lead to increased yields, while controlling reaction times is crucial to prevent over-reaction or degradation of sensitive intermediates.
Purification Techniques
Post-synthesis purification techniques such as column chromatography or recrystallization are essential for obtaining high-purity products. The choice of solvent during recrystallization can affect the final purity and yield of the compound.
The preparation of 1H-Purine, 6-[(3-methoxyphenyl)thio]- is a multi-step process that can be optimized through careful selection of reagents and conditions. The methods discussed provide a framework for synthesizing this compound efficiently while maintaining high purity levels. Future research may focus on further optimizing these methods and exploring alternative synthetic routes to enhance scalability and reduce costs.
Chemical Reactions Analysis
1H-Purine, 6-[(3-methoxyphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy group or to convert the thioether to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products of these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives.
Scientific Research Applications
1H-Purine, 6-[(3-methoxyphenyl)thio]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry: It is used in the development of materials with specific electronic and optical properties, making it valuable in the field of materials science.
Mechanism of Action
The mechanism of action of 1H-Purine, 6-[(3-methoxyphenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into the active sites of certain enzymes, blocking substrate access and thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues with Varying Substituent Positions
Key Compounds:
- 6-(4-Methoxyphenyl)purine (Compound 28) Structure: Para-methoxy substitution on the phenyl ring. Synthesis: 81% yield via methanolysis of a tetrahydropyran-protected intermediate. 1H-NMR: δ 8.97 (H-2), 8.82–8.79 (Ar-H), 3.88 (OCH3).
- 1H-Purine, 6-[(3-methoxyphenyl)thio]- (Target Compound)
- Hypothesized Features : Meta-methoxy substitution likely alters electronic effects (e.g., reduced resonance stabilization compared to para-substitution).
Table 1: Substituent Position Impact on Properties
| Compound | Substituent Position | Yield (%) | Key 1H-NMR Shifts (δ) |
|---|---|---|---|
| 6-(4-Methoxyphenyl)purine | Para | 81 | 3.88 (OCH3) |
| 1H-Purine, 6-[(3-methoxyphenyl)thio]- | Meta | N/A | Hypothetical: ~3.85–3.90 (OCH3) |
Key Insight : Para-substituted derivatives often exhibit higher synthetic yields due to reduced steric hindrance and optimized resonance stabilization compared to meta-substituted analogs .
Comparison with Pyrimidine-Thioether Derivatives
Key Compounds ():
- 4-(3-Methoxyphenyl)-6-tetrazolylthio-pyrimidine-5-carbonitrile (Compound 15)
- Structure : Pyrimidine core with 3-methoxyphenyl and tetrazole-thioether groups.
- Yield : 89.9%, m.p. 189–192°C.
- HR-MS : 430.0886 [M+1]+.
Table 2: Core Heterocycle Impact on Physicochemical Properties
| Compound | Core Structure | Molecular Weight | Melting Point (°C) |
|---|---|---|---|
| 1H-Purine, 6-[(3-methoxyphenyl)thio]- | Purine | ~290–300* | Hypothetical |
| Compound 15 (Pyrimidine) | Pyrimidine | 430.09 | 189–192 |
Comparison with Azathioprine and Related Immunosuppressants
Key Compounds:
- Azathioprine Structure: 6-[(1-Methyl-4-nitroimidazol-5-yl)thio]-1H-purine. Molecular Weight: 277.26 g/mol. Applications: Immunosuppressive drug; insoluble in water.
Table 3: Thioether-Linked Purine Derivatives
| Compound | Thioether Group | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Azathioprine | Imidazole-nitro | 277.26 | Nitro, methylimidazole |
| 1H-Purine, 6-[(3-methoxyphenyl)thio]- | 3-Methoxyphenyl | ~290–300 | Methoxy, phenylthio |
Biological Activity
1H-Purine, 6-[(3-methoxyphenyl)thio]- is a heterocyclic compound that belongs to the purine family, characterized by a purine core substituted with a methoxyphenylthio group at the 6-position. Its molecular formula is C12H11N4OS, and it has a molecular weight of approximately 263.31 g/mol. The unique structural properties of this compound allow for various chemical and biological interactions, making it a subject of significant interest in medicinal chemistry.
The biological activity of 1H-Purine, 6-[(3-methoxyphenyl)thio]- has been explored in several studies, particularly focusing on its potential inhibitory effects on specific enzymes and receptors. Compounds with similar thio substitutions have demonstrated significant anticancer properties by inhibiting heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival. The mechanism typically involves binding to the active site of target proteins, disrupting their function, and leading to cellular apoptosis.
Research Findings
Recent studies have highlighted various aspects of the biological activity of 1H-Purine, 6-[(3-methoxyphenyl)thio]-:
- Enzyme Inhibition : Interaction studies indicate that this compound exhibits binding affinity to various biological targets, which could lead to significant enzyme inhibition.
- Anticancer Properties : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, modifications in the thio group can significantly influence the compound's efficacy against specific cancer types.
- Structural Variants : Comparative studies with structurally similar compounds reveal variations in biological activity based on substituents or functional groups, emphasizing the uniqueness of 1H-Purine, 6-[(3-methoxyphenyl)thio]-.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives with thio modifications exhibited enhanced anticancer properties by targeting Hsp90. The binding affinity was assessed through various assays, showing that certain modifications led to increased cytotoxicity against cancer cell lines.
- In vitro Studies : In vitro assays have been conducted to evaluate the compound's effects on different cancer cell lines. For example, compounds similar to 1H-Purine, 6-[(3-methoxyphenyl)thio]- were tested for their ability to induce apoptosis in U937 cells, showing promising results compared to established chemotherapeutics .
Comparison of Biological Activity with Structural Variants
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Purine, 6-[(3-methoxyphenyl)thio]- | Purine core with methoxyphenylthio group | Potential Hsp90 inhibitor |
| 2-Chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine | Contains chlorine at the 2-position | Enhanced reactivity due to chlorine |
| Thiosemicarbazone derivatives | Thiosemicarbazone moiety | Known for antimicrobial properties |
| Benzothiazole derivatives | Benzothiazole ring fused with purine | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
